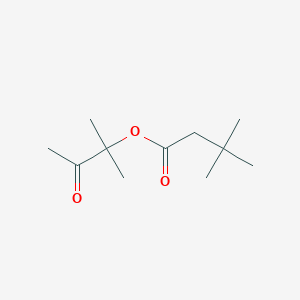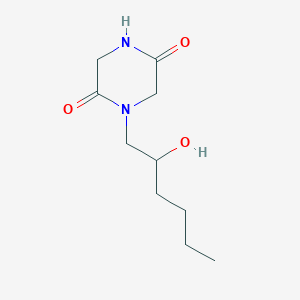
1-(2-Hydroxyhexyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyhexyl)piperazine-2,5-dione is a compound belonging to the piperazine family, which is known for its diverse biological and pharmaceutical activities Piperazine derivatives are widely used in various fields, including medicine, agriculture, and chemical industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyhexyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base or a catalyst, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxyhexyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyhexyl)piperazine-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for developing pharmaceuticals and agrochemicals . In medicine, it is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities . Additionally, the compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyhexyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyhexyl)piperazine-2,5-dione can be compared with other similar compounds, such as 1-(2-Hydroxyethyl)piperazine and 1-(3-chlorophenyl)piperazine . These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific hydroxyl and hexyl substituents, which confer distinct properties and applications .
List of Similar Compounds:- 1-(2-Hydroxyethyl)piperazine
- 1-(3-chlorophenyl)piperazine
- 1,5-fused-1,2,3-triazoles with piperazine moiety
- (S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione
Eigenschaften
CAS-Nummer |
93498-19-2 |
|---|---|
Molekularformel |
C10H18N2O3 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-(2-hydroxyhexyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O3/c1-2-3-4-8(13)6-12-7-9(14)11-5-10(12)15/h8,13H,2-7H2,1H3,(H,11,14) |
InChI-Schlüssel |
QOEVMUOWTYPRPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CN1CC(=O)NCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
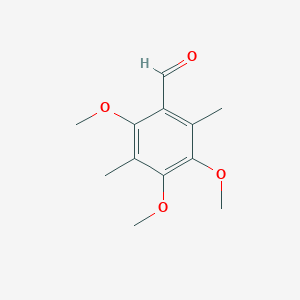
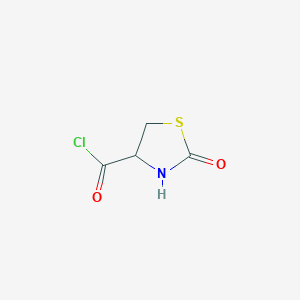
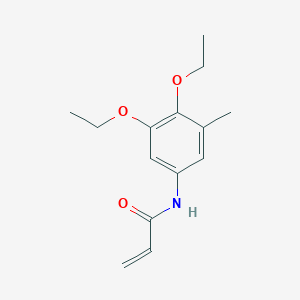
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
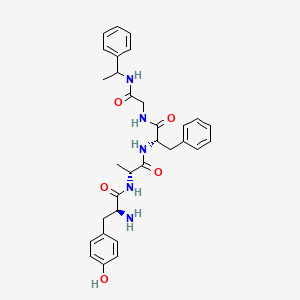

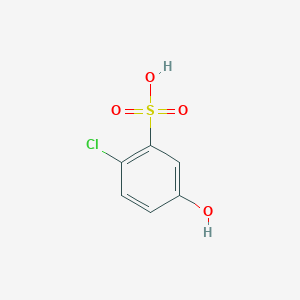
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)

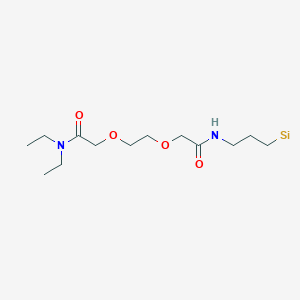
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
